molecular formula C4H2Br4 B14285275 1,3-Butadiene, 1,2,3,4-tetrabromo- CAS No. 118686-39-8

1,3-Butadiene, 1,2,3,4-tetrabromo-

Cat. No.: B14285275
CAS No.: 118686-39-8
M. Wt: 369.67 g/mol
InChI Key: JKJUVPAAXKZUNJ-UHFFFAOYSA-N
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Description

1,3-Butadiene, 1,2,3,4-tetrabromo- is an organic compound with the molecular formula C4H2Br4 It is a derivative of 1,3-butadiene, where all four hydrogen atoms are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene, 1,2,3,4-tetrabromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to 1,3-butadiene, resulting in the formation of the tetrabromo derivative. The reaction is typically carried out under controlled conditions to ensure complete bromination and to avoid the formation of side products.

Industrial Production Methods

Industrial production of 1,3-Butadiene, 1,2,3,4-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves the use of bromine and 1,3-butadiene in a controlled environment, often with the aid of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene, 1,2,3,4-tetrabromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The compound can participate in addition reactions with other reagents, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Catalysts: Catalysts such as palladium or platinum are often used to facilitate addition reactions.

    Oxidizing Agents: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of 1,3-Butadiene, 1,2,3,4-tetrabromo-.

Scientific Research Applications

1,3-Butadiene, 1,2,3,4-tetrabromo- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Butadiene, 1,2,3,4-tetrabromo- involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic addition reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of multiple bromine atoms, which can stabilize reaction intermediates and facilitate the formation of specific products.

Comparison with Similar Compounds

1,3-Butadiene, 1,2,3,4-tetrabromo- can be compared with other similar compounds, such as:

    1,3-Butadiene: The parent compound, which lacks the bromine atoms and has different chemical properties.

    1,2-Dibromo-1,3-butadiene: A derivative with only two bromine atoms, which exhibits different reactivity and applications.

    1,4-Dibromo-2-butene: Another brominated derivative with distinct chemical behavior.

Properties

CAS No.

118686-39-8

Molecular Formula

C4H2Br4

Molecular Weight

369.67 g/mol

IUPAC Name

1,2,3,4-tetrabromobuta-1,3-diene

InChI

InChI=1S/C4H2Br4/c5-1-3(7)4(8)2-6/h1-2H

InChI Key

JKJUVPAAXKZUNJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=CBr)Br)Br)Br

Origin of Product

United States

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